(4-Phenylthiazole-2-ylthio)acetonitrile
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Description
“(4-Phenylthiazole-2-ylthio)acetonitrile” is a chemical compound with the linear formula C11H8N2S . It is a type of azo dye that has been synthesized and studied for its optical and electrical properties .
Synthesis Analysis
The compound was synthesized as part of a study on organic semiconductors . The tautomerization phenomenon of the dye was clarified using one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (1HNMR and 13C NMR), absorbance (UV-Vis), emission, and Fourier transform infrared spectroscopy (FT-IR) .Molecular Structure Analysis
The compound crystallizes in a monoclinic system structure with nonstructural characteristics . The molecular weight of the compound is 200.264 .Chemical Reactions Analysis
The compound has been studied for its optical and electrical properties . The tautomerization phenomenon of the dye was clarified using various spectroscopic methods .Physical And Chemical Properties Analysis
The compound has been found to have interesting electrical properties. The electrical conductivity of the compound was shown to increase with rising temperature, indicating that it is a typical organic semiconductor .Mechanism of Action
The compound has been found to have interesting optical properties. Non-linear optical parameters such as the third order non-linear susceptibility, χ(3) and nonlinear refractive index, n(2) of the compound have revealed an awe-inspiring switching behavior, implying the possibility of using the compound in optical switching systems .
properties
IUPAC Name |
2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S2/c12-6-7-14-11-13-10(8-15-11)9-4-2-1-3-5-9/h1-5,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSIHXVFHUUAQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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